

Technical Guide: Synthesis of Adipoin Dimethyl Acetal

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Compound of Interest

Compound Name: 2,2-Dimethoxycyclohexanol

CAS No.: 63703-34-4

Cat. No.: B1334826

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Executive Summary & Chemical Identity[1][2]

Adipoin Dimethyl Acetal is the protected form of adipoin (2-hydroxycyclohexanone). It serves as a masked

-hydroxy ketone, stable against dimerization and oxidation, making it a critical building block for downstream synthesis.

Property	Data
Common Name	Adipoin Dimethyl Acetal
IUPAC Name	2,2-Dimethoxycyclohexan-1-ol
CAS Number	63703-34-4
Molecular Formula	
Molecular Weight	160.21 g/mol
Appearance	Colorless liquid
Boiling Point	88–90 °C (9 mmHg)
Key Precursors	Cyclohexanone (Electro), Adipoin (Chemical)

Method A: Industrial Electrochemical Synthesis (BASF Process)[1]

This is the preferred route for large-scale synthesis due to its high atom economy and elimination of stoichiometric chemical oxidants. It utilizes anodic oxidation mediated by an iodide salt to functionalize cyclohexanone directly.

Principles & Mechanism

The reaction is an iodide-mediated anodic methoxylation/hydroxylation.

- Anodic Step: Iodide () is oxidized to an iodonium species (or) at the anode.
- Bulk Reaction: The electrophilic iodine species reacts with the enol form of cyclohexanone to form an -iodo ketone intermediate.
- Nucleophilic Substitution: Methanol and trace water attack the intermediate, leading to the formation of the -hydroxy dimethyl acetal functionality.

Experimental Protocol (Self-Validating System)

Reagents:

- Substrate: Cyclohexanone (Reagent Grade, >99%)
- Solvent: Methanol (anhydrous, with defined 3% water content)[1]
- Electrolyte/Mediator: Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI)[1]
- Electrodes: Graphite or Glassy Carbon (Anode and Cathode)[1]

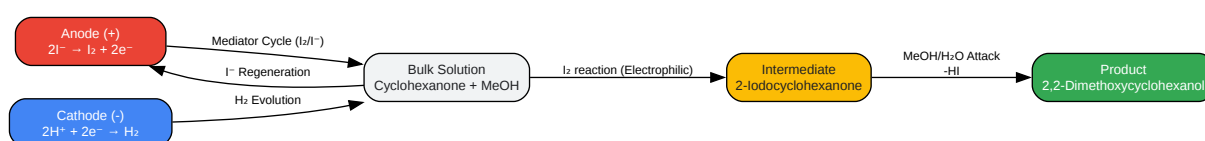
Step-by-Step Workflow:

- Cell Assembly:
 - Use an undivided glass electrolysis cell equipped with a cooling jacket.
 - Install parallel graphite plate electrodes with a gap of 1–2 mm to minimize ohmic resistance.
- Electrolyte Preparation:
 - Dissolve Tetrabutylammonium iodide (TBAI) (0.05 M) in a mixture of Methanol and Water (97:3 v/v).
 - Add Cyclohexanone (concentration ~2.0 M).
- Electrolysis:
 - Temperature Control: Maintain the cell temperature at 50°C using the cooling jacket.
 - Current: Apply a constant current (Galvanostatic mode) with a current density of 50–100 mA/cm².
 - Charge: Pass approximately 2.5 to 3.0 F/mol of charge.
 - Validation Point: Monitor cell voltage.^[2] A stable voltage (typically 4–7 V) indicates steady conductivity and electrode surface cleanliness.
- Work-up:
 - Evaporate methanol under reduced pressure.
 - Dilute the residue with water and extract with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
 - Wash the organic layer with sodium thiosulfate solution (to remove residual iodine) and brine.

- Dry over

and concentrate.
- Purification:
 - Distill the crude oil under reduced pressure (vacuum distillation).
 - Target Fraction: Collect at 88–90°C / 9 mmHg.

Process Visualization (DOT Diagram)



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Caption: Iodide-mediated electrochemical cycle transforming cyclohexanone to adipoin dimethyl acetal in an undivided cell.

Method B: Laboratory Chemical Synthesis[1]

For laboratories without electrochemical equipment, the direct acetalization of adipoin using trimethyl orthoformate (TMOF) is the standard protocol. Note that adipoin often exists as a solid dimer; the reaction conditions must first dissociate the dimer.

Principles & Mechanism

Direct reaction of

-hydroxy ketones with alcohols is difficult due to steric hindrance and potential side reactions. Trimethyl orthoformate acts as a dehydrating agent and a source of methoxide, driving the equilibrium toward the acetal.

Experimental Protocol

Reagents:

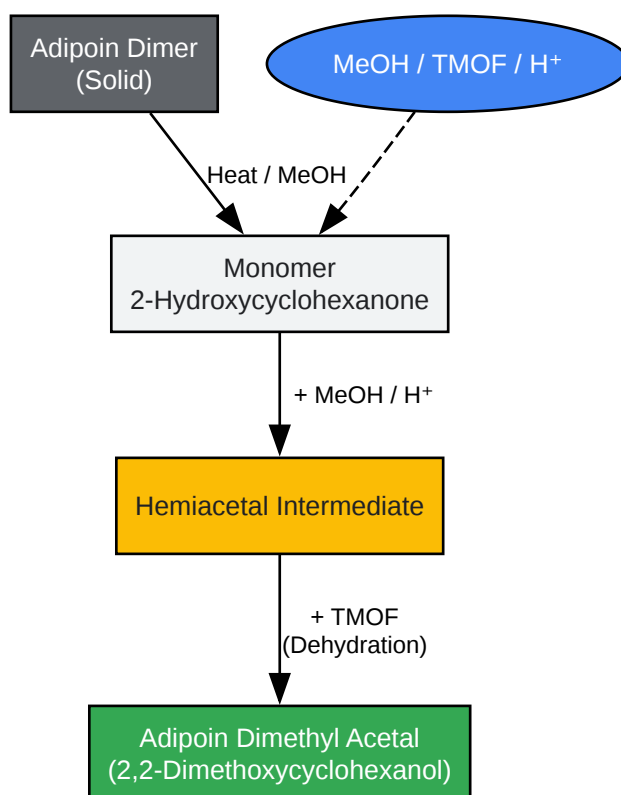
- Substrate: Adipoin (2-Hydroxycyclohexanone) dimer.[3]
- Reagent: Trimethyl Orthoformate (TMOF) (3–5 equivalents).
- Catalyst: p-Toluenesulfonic acid (pTSA) (1–2 mol%) or Sulfuric Acid.
- Solvent: Anhydrous Methanol.

Step-by-Step Workflow:

- Solubilization:
 - In a round-bottom flask under _____, suspend Adipoin dimer (10 g) in Methanol (50 mL).
 - Heat gently to 40°C to dissociate the dimer into monomeric 2-hydroxycyclohexanone.
- Acetalization:
 - Add Trimethyl Orthoformate (30 mL).
 - Add pTSA (catalytic amount).
 - Observation: The reaction is slightly exothermic. The solution should become clear.
- Reflux:
 - Reflux the mixture for 4–6 hours.
 - Validation Point: Monitor by TLC (SiO₂, Hexane/EtOAc 3:1). Disappearance of the ketone spot (_____) and appearance of the acetal spot (_____).
- Quench & Work-up:

- Cool to room temperature.[4]
- Add solid Sodium Bicarbonate () to neutralize the acid catalyst (Critical to prevent hydrolysis during workup).
- Filter off the solids.
- Concentrate the filtrate.
- Purification:
 - Distill under vacuum (as in Method A).

Reaction Pathway Visualization



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Caption: Acid-catalyzed conversion of adipoin dimer to the dimethyl acetal using TMOF.

Quality Control & Analytical Data

To ensure the integrity of the synthesized product, compare analytical data against these standards.

Analysis	Expected Signal (CDCl ₃)	Interpretation
¹ H NMR	3.20 (s, 3H), 3.25 (s, 3H)	Two non-equivalent methoxy groups (diastereotopic).[1]
3.6–3.8 (m, 1H)	Proton on C1 (CH-OH).	
1.2–2.0 (m, 8H)	Cyclohexane ring protons.	
¹³ C NMR	~100–102 ppm	Quaternary Acetal Carbon (C2).
~70–75 ppm	Carbinol Carbon (C1).	
IR	~3450 cm ⁻¹	Broad O-H stretch.
No peak at 1710 cm ⁻¹	Absence of Carbonyl (C=O) confirms complete conversion.	

References

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Sources

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